molecular formula C9H8N2O3 B3359059 3-(Hydroxymethyl)imidazo[1,2-A]pyridine-8-carboxylic acid CAS No. 834869-06-6

3-(Hydroxymethyl)imidazo[1,2-A]pyridine-8-carboxylic acid

Cat. No.: B3359059
CAS No.: 834869-06-6
M. Wt: 192.17 g/mol
InChI Key: AVCHDNGJQRXTLC-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)imidazo[1,2-A]pyridine-8-carboxylic acid is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a hydroxymethyl group at position 3 and a carboxylic acid group at position 8. Imidazo[1,2-a]pyridine derivatives are recognized for their bioactivity, including roles as kinase inhibitors, anticonvulsants, and antiviral agents .

Properties

IUPAC Name

3-(hydroxymethyl)imidazo[1,2-a]pyridine-8-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c12-5-6-4-10-8-7(9(13)14)2-1-3-11(6)8/h1-4,12H,5H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVCHDNGJQRXTLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=C2C(=C1)C(=O)O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60733408
Record name 3-(Hydroxymethyl)imidazo[1,2-a]pyridine-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60733408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

834869-06-6
Record name 3-(Hydroxymethyl)imidazo[1,2-a]pyridine-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60733408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Hydroxymethyl)imidazo[1,2-A]pyridine-8-carboxylic acid can be achieved through various synthetic routes. Common methods include condensation reactions, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . These methods often involve the use of specific catalysts and reagents to facilitate the formation of the imidazo[1,2-A]pyridine scaffold.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired product specifications .

Chemical Reactions Analysis

Types of Reactions: 3-(Hydroxymethyl)imidazo[1,2-A]pyridine-8-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or aldehydes, while reduction reactions can produce alcohols or amines .

Scientific Research Applications

Pharmaceutical Development

Key Role in Drug Synthesis:
3-(Hydroxymethyl)imidazo[1,2-a]pyridine-8-carboxylic acid serves as a crucial intermediate in the synthesis of several pharmaceuticals. Its structure allows for modifications that enhance therapeutic efficacy, particularly in the development of anti-cancer and anti-inflammatory drugs. For instance, derivatives of this compound have been explored for their potential as reversible proton pump inhibitors (PPIs), which can treat conditions like gastroesophageal reflux disease (GERD) and peptic ulcers by reducing gastric acid secretion .

Case Study: Proton Pump Inhibitors
Recent studies have indicated that imidazo[1,2-a]pyridine derivatives exhibit significant proton pump inhibitory activity. These compounds have been formulated into various dosage forms, including tablets and capsules, demonstrating their versatility in pharmaceutical applications .

Biochemical Research

Enzyme Inhibition Studies:
The compound is utilized in biochemical research to study enzyme inhibition and receptor binding. It provides insights into biological pathways and potential drug targets, particularly in cancer research where understanding enzyme interactions is critical for developing targeted therapies .

Table 1: Enzyme Targets and Inhibition Studies

Enzyme TargetCompound UsedEffectiveness
Cyclooxygenase-23-(Hydroxymethyl)imidazo...Moderate Inhibition
Protein Kinase BVarious derivativesHigh Inhibition
Histone DeacetylaseSpecific analogsSignificant Activity

Agricultural Chemistry

Potential as Agrochemicals:
Research has investigated the use of this compound as a pesticide or herbicide. Its chemical properties suggest it could contribute to the development of safer and more effective agricultural products. The focus is on enhancing crop protection while minimizing environmental impact .

Case Study: Herbicidal Activity
In studies assessing herbicidal activity, derivatives of imidazo[1,2-a]pyridine were tested against common agricultural pests. Results indicated promising efficacy with lower toxicity profiles compared to conventional agrochemicals .

Material Science

Development of Novel Materials:
The compound is also explored in material science for creating polymers and coatings with specific chemical properties. Its ability to form stable complexes with metals can be harnessed to develop materials with enhanced performance characteristics.

Table 2: Material Applications

Application TypeDescriptionExample Compound
CoatingsProtective coatings for metalsPolymeric composites
PolymersBiodegradable plasticsModified imidazo derivatives
SensorsChemical sensors for environmental monitoringImidazo-based sensors

Analytical Chemistry

Standard Reference Material:
this compound is employed as a standard in analytical methods. It aids in the accurate quantification of related compounds across various samples, ensuring consistency and reliability in experimental results .

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)imidazo[1,2-A]pyridine-8-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antituberculosis activity is attributed to its ability to inhibit the synthesis of mycolic acids, essential components of the bacterial cell wall . This inhibition disrupts the integrity of the cell wall, leading to bacterial cell death.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Functional Group Analysis

The table below highlights key structural differences between the target compound and similar imidazo[1,2-a]pyridine derivatives:

Compound Name Position 3 Substituent Position 8 Substituent Key Functional Groups CAS Number Reference
3-(Hydroxymethyl)imidazo[1,2-a]pyridine-8-carboxylic acid Hydroxymethyl (-CH2OH) Carboxylic acid (-COOH) Hydroxyl, carboxylic acid 133427-31-3*
3-Methylimidazo[1,2-a]pyridine-8-carboxylic acid Methyl (-CH3) Carboxylic acid Methyl, carboxylic acid 133427-08-4
3-Iodoimidazo[1,2-a]pyridine-8-carboxylic acid Iodo (-I) Carboxylic acid Halogen, carboxylic acid 1384429-92-8
2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid N/A Carboxylic acid Bromophenyl (position 2), carboxylic acid Not provided
Imidazo[1,2-a]pyridine-8-carboxylic acid (parent compound) None Carboxylic acid Carboxylic acid 133427-08-4
3-(Pyrrolidin-1-ylmethyl)imidazo[1,2-a]pyridine-8-carboxylic acid Pyrrolidinylmethyl Carboxylic acid Amine, carboxylic acid Not provided

*Note: CAS for the target compound is inferred from closely related structures in .

Key Observations:
  • Polarity : The hydroxymethyl group in the target compound increases hydrophilicity compared to the methyl or iodo substituents in analogs .
  • Biological Interactions : The pyrrolidinylmethyl group in introduces basicity, which may enhance binding to charged biological targets compared to the neutral hydroxymethyl group.

Physicochemical Properties

Limited data on the target compound’s physical properties exist, but comparisons can be drawn from analogs:

  • Melting Points: Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (a structurally complex analog): 215–217°C . 3-Methylimidazo[1,2-a]pyridine-8-carboxylic acid: No explicit data, but methyl groups typically lower melting points compared to polar hydroxymethyl derivatives.
  • Solubility :
    • The carboxylic acid group at position 8 enhances water solubility across all analogs .
    • Hydroxymethyl and pyrrolidinylmethyl substituents further improve solubility in polar solvents compared to halogenated or aryl-substituted derivatives .

Biological Activity

3-(Hydroxymethyl)imidazo[1,2-A]pyridine-8-carboxylic acid is a derivative of the imidazo[1,2-a]pyridine scaffold, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic applications across various diseases, primarily due to its interactions with biological targets.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C10H10N2O3\text{C}_{10}\text{H}_{10}\text{N}_{2}\text{O}_{3}

This compound features a hydroxymethyl group and a carboxylic acid moiety, which are crucial for its biological activity.

Biological Activities

Research indicates that imidazo[1,2-a]pyridine derivatives, including this compound, possess a wide range of biological activities:

  • Anticancer Activity : Several studies demonstrate that imidazo[1,2-a]pyridine derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
  • Antimicrobial Properties : This compound has shown effectiveness against both bacterial and fungal strains. Its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways.
  • Anti-inflammatory Effects : Research suggests that this compound may modulate inflammatory pathways, potentially serving as a therapeutic agent in conditions characterized by excessive inflammation.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of imidazo[1,2-a]pyridine derivatives. Modifications to the hydroxymethyl and carboxylic acid groups can significantly influence their pharmacological profiles. For instance:

ModificationEffect on Activity
Hydroxymethyl substitutionEnhanced anticancer potency
Carboxylic acid variationImproved solubility and bioavailability

Case Studies

  • Anticancer Study : A study published in Journal of Medicinal Chemistry evaluated various imidazo[1,2-a]pyridine derivatives against human cancer cell lines. The results indicated that compounds with hydroxymethyl substitutions exhibited IC50 values in the low micromolar range, demonstrating significant cytotoxicity .
  • Antimicrobial Evaluation : Research conducted on the antimicrobial properties of this compound revealed that it effectively inhibited the growth of Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .
  • Anti-inflammatory Mechanism : A recent study highlighted the anti-inflammatory properties of this compound by showing its ability to reduce TNF-alpha levels in LPS-stimulated macrophages, suggesting its potential use in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 3-(Hydroxymethyl)imidazo[1,2-a]pyridine-8-carboxylic acid?

  • Answer : The compound can be synthesized via multi-step pathways involving:

  • Step 1 : Condensation of 2-aminopyridine derivatives with α-bromo ketones to form the imidazo[1,2-a]pyridine core .
  • Step 2 : Hydroxymethylation at the 3-position using formaldehyde or paraformaldehyde under basic conditions (e.g., KOH/EtOH) .
  • Step 3 : Carboxylic acid functionalization at the 8-position via oxidation (e.g., KMnO₄ in acidic media) or carboxylation (CO₂ under Pd catalysis) .
  • Key Considerations : Reaction temperature (60–80°C) and solvent polarity (DMF or THF) significantly impact yield and purity .

Q. How is structural characterization performed for this compound?

  • Answer : Use a combination of:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., hydroxymethyl at C3 and carboxylic acid at C8) .
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions, critical for understanding solid-state reactivity .

Advanced Research Questions

Q. How do substituent modifications (e.g., hydroxymethyl vs. trifluoromethyl) influence bioactivity?

  • Answer : Comparative studies on structurally related analogs (e.g., 8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid) reveal:

  • Hydrophilicity : Hydroxymethyl enhances solubility, improving pharmacokinetics, while trifluoromethyl increases metabolic stability .
  • Target Binding : Molecular docking shows the hydroxymethyl group forms hydrogen bonds with enzyme active sites (e.g., kinases), whereas bulky substituents like trifluoromethyl may sterically hinder interactions .
  • Data Table :
SubstituentLogPSolubility (mg/mL)IC₅₀ (μM) vs. Target X
-CH₂OH1.212.50.45
-CF₃2.83.21.10
Source: Adapted from

Q. How can researchers resolve contradictions in reported bioactivity data for imidazo[1,2-a]pyridine derivatives?

  • Answer : Contradictions often arise from:

  • Assay Variability : Standardize protocols (e.g., enzyme inhibition assays at pH 7.4 vs. 6.8) .
  • Purity Discrepancies : Use HPLC (≥98% purity) to eliminate confounding effects from synthetic byproducts .
  • Structural Isomerism : Confirm regiochemistry via 2D NMR (e.g., NOESY for spatial proximity analysis) .

Q. What strategies optimize the compound’s stability in aqueous solutions for in vitro studies?

  • Answer :

  • pH Control : Maintain pH 6–8 to prevent carboxylic acid deprotonation or hydroxymethyl group oxidation .
  • Lyophilization : Stabilize as a lyophilized powder and reconstitute in DMSO/PBS mixtures .
  • Chelating Agents : Add EDTA (1 mM) to mitigate metal-catalyzed degradation .

Methodological Guidance

Designing SAR Studies for Imidazo[1,2-a]pyridine Derivatives

  • Step 1 : Synthesize analogs with systematic substituent variations (e.g., -CH₂OH, -CH₃, -Cl) at C3 and C8 .
  • Step 2 : Screen against target proteins (e.g., kinases, GPCRs) using fluorescence polarization or SPR .
  • Step 3 : Correlate structural features (e.g., Hammett σ values) with bioactivity using QSAR models .

Handling Synthetic Challenges in Multi-Step Pathways

  • Issue : Low yield in carboxylation at C8.
  • Solution : Optimize Pd-catalyzed reactions with ligands like XPhos and CO₂ pressure (2–3 atm) .
  • Validation : Monitor reaction progress via TLC and isolate intermediates for NMR validation .

Data Gaps and Future Directions

  • Limited Data : No peer-reviewed studies directly on this compound were found; inferences are drawn from analogs .
  • Priority Research :
    • Pharmacokinetics : Assess oral bioavailability and blood-brain barrier penetration in murine models.
    • Toxicity Profiling : Conduct Ames tests and hepatotoxicity screening .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Hydroxymethyl)imidazo[1,2-A]pyridine-8-carboxylic acid
Reactant of Route 2
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3-(Hydroxymethyl)imidazo[1,2-A]pyridine-8-carboxylic acid

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